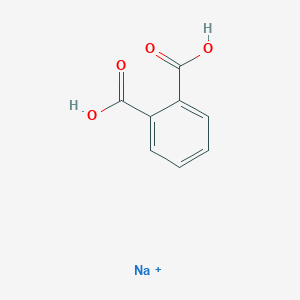
Phthalic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic acid, sodium salt, also known as sodium phthalate, is a chemical compound that is used in various industrial applications. It is a white, crystalline powder that is soluble in water and alcohol. Sodium phthalate is commonly used as a buffering agent, a plasticizer, and a pH adjuster in laboratory experiments.
Mécanisme D'action
Sodium phthalate works by binding to metal ions and stabilizing the pH level of a solution. It acts as a buffer by maintaining a constant pH level in a solution. Sodium phthalate also acts as a plasticizer by reducing the intermolecular forces between polymer chains. This results in an increase in the flexibility and durability of plastics.
Effets Biochimiques Et Physiologiques
Sodium phthalate has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the liver. It has also been shown to have a negative impact on the reproductive system of animals. However, these effects are only observed at high doses and are not relevant to the concentrations used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium phthalate has several advantages when used in laboratory experiments. It is a cost-effective and readily available buffering agent. It is also easy to use and has a wide range of applications. However, Phthalic acid, sodium salt phthalate has some limitations. It has a limited buffering capacity and is not effective at maintaining a constant pH level in solutions with a pH below 4.0.
Orientations Futures
There are several future directions for the use of Phthalic acid, sodium salt phthalate in scientific research. One area of research is the development of new synthetic methods for Phthalic acid, sodium salt phthalate. Another area of research is the investigation of the biochemical and physiological effects of Phthalic acid, sodium salt phthalate at low concentrations. Additionally, there is a need for the development of new buffering agents that are more effective than Phthalic acid, sodium salt phthalate at maintaining a constant pH level in solutions.
Méthodes De Synthèse
Sodium phthalate can be synthesized by reacting phthalic anhydride with Phthalic acid, sodium salt hydroxide in water. The reaction produces Phthalic acid, sodium salt phthalate and water as by-products. The chemical equation for the synthesis of Phthalic acid, sodium salt phthalate is as follows:
C8H4O3 + 2NaOH → Na2C8H4O4 + 2H2O
Applications De Recherche Scientifique
Sodium phthalate is commonly used in scientific research as a buffering agent and a pH adjuster. It is used to maintain a constant pH level in biological and chemical experiments. Sodium phthalate is also used as a plasticizer in the production of plastic materials. It is used to increase the flexibility and durability of plastics.
Propriétés
Numéro CAS |
10197-71-4 |
|---|---|
Nom du produit |
Phthalic acid, sodium salt |
Formule moléculaire |
C8H4Na2O4 |
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
sodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1 |
Clé InChI |
IZUPJOYPPLEPGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
SMILES canonique |
[H+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+] |
Autres numéros CAS |
10197-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



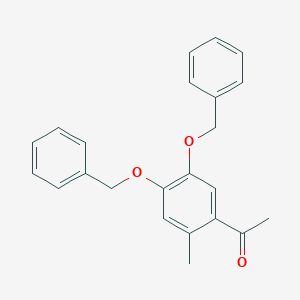
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
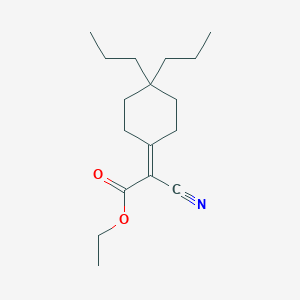
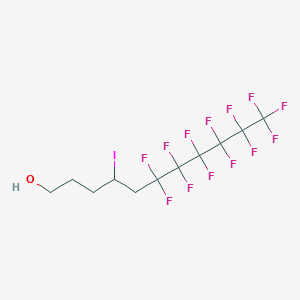

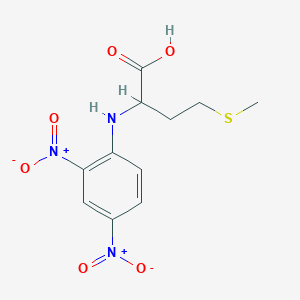
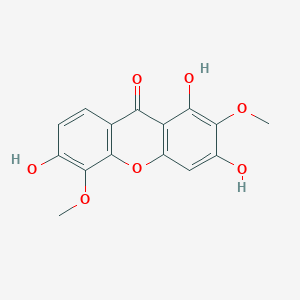




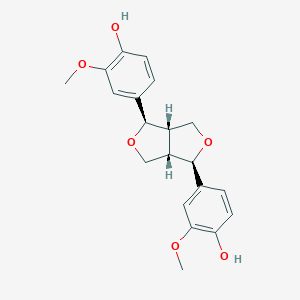
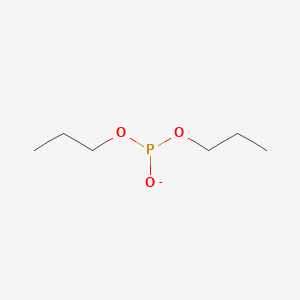
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)